Allyl bromoacetate

Catalog No.
S666602
CAS No.
40630-84-0
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl bromoacetate

CAS Number

40630-84-0

Product Name

Allyl bromoacetate

IUPAC Name

prop-2-enyl 2-bromoacetate

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2

InChI Key

MUWVIMJPXKIXJK-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CBr

Canonical SMILES

C=CCOC(=O)CBr

The exact mass of the compound Allyl bromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyl bromoacetate (CAS 40630-84-0) is a highly reactive, bifunctional building block characterized by an alpha-bromo ester moiety and a terminal allyl group. In industrial and laboratory settings, it is primarily procured as a potent electrophile for N-, O-, and C-alkylation, as well as a substrate for Reformatsky reactions [1]. Unlike simple aliphatic bromoacetates, the presence of the terminal alkene provides a critical secondary reaction site, enabling downstream cross-metathesis, orthogonal deprotection, and complex sigmatropic rearrangements [2]. Its dual reactivity makes it a high-value precursor for macrocycle synthesis, peptide linkage, and advanced pharmaceutical intermediates where structural flexibility is required beyond simple alkylation.

Substituting allyl bromoacetate with the more common and cheaper ethyl bromoacetate fundamentally alters downstream synthetic possibilities. While both act as excellent alkylating agents, ethyl bromoacetate lacks the terminal double bond, rendering the resulting intermediates useless for subsequent Ireland-Claisen rearrangements or olefin cross-metathesis [1]. Furthermore, in complex polyfunctional syntheses such as solid-phase peptide synthesis or DOTA-conjugate preparation, standard alkyl esters require harsh acidic or basic hydrolysis for removal. The allyl ester, in contrast, offers an orthogonal deprotection route via mild Palladium(0) catalysis, preserving sensitive functional groups like Boc or Fmoc that generic substitutes would inevitably destroy [2].

Enablement of [3,3]-Sigmatropic Rearrangements via Allyl Esterification

In the synthesis of complex bicyclic β-lactams, the choice of alkylating agent dictates the viability of downstream structural rearrangement. Alkylation of lactams with allyl bromoacetate provides the necessary allyl ester precursor, which, upon conversion to a silyl ketene acetal, undergoes a smooth Ireland-Claisen rearrangement to yield complex carboxylic acids, a process scalable up to 20 g batches [1]. In contrast, using ethyl bromoacetate yields a simple ethyl ester that completely fails to participate in [3,3]-sigmatropic rearrangements, halting the synthetic sequence.

Evidence DimensionCapability to undergo Ireland-Claisen rearrangement post-alkylation
Target Compound DataForms the functional precursor, yielding target carboxylic acids in excellent yields
Comparator Or BaselineEthyl bromoacetate (lacks the required terminal alkene, 0% rearrangement capability)
Quantified DifferenceAbsolute enablement (100% vs 0% pathway viability) for specific sigmatropic structural motifs
ConditionsSilyl ketene acetal formation followed by thermal rearrangement

Procurement must select the allyl derivative when the synthetic route relies on downstream topological restructuring, such as ring-closing metathesis or sigmatropic shifts.

Mild Orthogonal Deprotection in Solid-Phase and Macrocycle Synthesis

In the synthesis of peptide thioester precursors and DOTA-conjugates, protecting group orthogonality is critical. Allyl bromoacetate acts as an alkylating agent that simultaneously installs an allyl protecting group, which can later be quantitatively removed using Pd(PPh3)4 under mild, neutral conditions, leaving acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups completely intact [1]. Comparatively, standard alternatives fail in these environments: tert-butyl bromoacetate requires strong acids (TFA) that cleave Boc groups, while ethyl bromoacetate requires basic saponification that can remove Fmoc groups or cause epimerization [2].

Evidence DimensionProtecting group cleavage conditions and orthogonality
Target Compound DataQuantitative cleavage via Pd(0) catalysis at neutral pH, preserving Fmoc/Boc
Comparator Or Baselinetert-Butyl bromoacetate (requires strong acid, e.g., TFA) / Ethyl bromoacetate (requires strong base, e.g., NaOH)
Quantified DifferenceComplete preservation of sensitive groups (allyl) vs. destruction or epimerization of sensitive groups (t-butyl/ethyl)
ConditionsDeprotection in the presence of highly functionalized peptide or macrocyclic scaffolds

Essential for buyers designing complex syntheses where harsh deprotection conditions would degrade the target molecule or reduce overall yield.

Radical Chain Stability in Atom-Transfer Reactions

When designing halogen atom-transfer radical addition (ATRA) processes, the stability of the intermediate radical is paramount to prevent unwanted side reactions. Under standard radical initiation conditions (e.g., bis(tributyltin) or triethylborane), allyl iodoacetate rapidly undergoes an 8-endo intramolecular cyclization to form tetrahydrofuran-2-one derivatives in yields up to 41% [1]. In sharp contrast, allyl bromoacetate resists this premature intramolecular cyclization, resulting in either the recovery of starting material or simple direct reduction without ring formation [2]. This stability makes the bromo-variant superior for controlled intermolecular additions where intramolecular consumption must be avoided.

Evidence DimensionTendency for intramolecular radical cyclization
Target Compound DataResists cyclization (yields direct reduction or recovered starting material)
Comparator Or BaselineAllyl iodoacetate (undergoes rapid 8-endo cyclization, 41% yield of lactone)
Quantified DifferenceStable against intramolecular cyclization (bromo) vs. highly reactive toward cyclization (iodo)
ConditionsSunlamp irradiation with 10 mol % bis(tributyltin) at 80 °C or Et3B initiation

Buyers must select the bromo-variant to ensure the reagent remains available for intermolecular ATRA processes without being consumed by unwanted internal cyclization.

Synthesis of Complex Peptides and Thioesters

Allyl bromoacetate is the reagent of choice for installing orthogonally protected linkers in solid-phase peptide synthesis (SPPS). Because the allyl group can be cleaved under mild Pd(0) conditions, it allows for the selective deprotection and subsequent N-S acyl transfer required to generate peptide thioesters, without compromising Fmoc or Boc protecting groups on the growing peptide chain [1].

Macrocyclic Chelator (DOTA) Functionalization

In the development of targeted radiopharmaceuticals and MRI contrast agents, cyclen derivatives must be selectively alkylated. Allyl bromoacetate is utilized to synthesize triallyl-protected DOTA precursors, providing a distinct deprotection pathway compared to standard benzyl or tert-butyl bromoacetates, which is critical when conjugating to sensitive biological targeting vectors[2].

Precursor for Advanced Sigmatropic Rearrangements

For the industrial or bench-scale synthesis of complex dienes and bicyclic lactams, allyl bromoacetate serves as a dual-purpose reagent. It first acts as a highly efficient N- or O-alkylating agent, and subsequently provides the essential terminal alkene required for Ireland-Claisen rearrangements, enabling the construction of sterically hindered carboxylic acids that cannot be accessed via standard ethyl bromoacetate alkylation[3].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Allyl bromoacetate

Dates

Last modified: 08-15-2023
Huang and Lumb. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis. Nature Chemistry, doi: 10.1038/s41557-020-00603-z, published online 21 December 2020

Explore Compound Types